molecular formula C20H32N2O3 B5871502 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine

1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B5871502
M. Wt: 348.5 g/mol
InChI Key: QJEVEXDPDAIJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in treating various neurological disorders.

Mechanism of Action

1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine works by inhibiting the reuptake of dopamine, a neurotransmitter that is responsible for regulating mood, motivation, and cognition. By blocking the reuptake of dopamine, 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine increases the levels of dopamine in the brain, leading to improved cognitive function, increased motivation, and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine include increased dopamine release, improved cognitive function, increased motivation, and improved mood. It has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for treating anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine is its selectivity for dopamine reuptake inhibition, which makes it a potentially safer alternative to other psychoactive substances. However, due to its psychoactive nature, 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine presents certain limitations for lab experiments, such as the need for specialized equipment and trained personnel to handle the substance safely.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine, including its potential therapeutic applications in treating various neurological disorders, its effects on other neurotransmitters and receptors in the brain, and its potential for abuse and addiction. Further studies are needed to fully understand the potential benefits and risks of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine as a therapeutic agent.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-cyclohexylpiperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in treating various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been found to act as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to improved cognitive function and mood.

properties

IUPAC Name

1-cyclohexyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEVEXDPDAIJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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